N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-5-17(23)20-16-10-12(2)21-22(16)18-19-15(11-25-18)13-6-8-14(24-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRHDTAMXQCXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The 4-(4-methoxyphenyl)-1,3-thiazole core is synthesized via a modified Hantzsch thiazole synthesis :
Reaction conditions :
| Component | Quantity | Role |
|---|---|---|
| 4-Methoxyphenylthioamide | 1.0 equiv | Thioamide precursor |
| Bromoacetone | 1.2 equiv | α-Haloketone |
| Ethanol | Solvent | Polar aprotic |
| Triethylamine | 2.0 equiv | Base |
The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of bromoacetone, followed by cyclization and elimination of HBr. Yield optimization studies show that maintaining temperatures at 60–70°C for 6 hours achieves 78–82% conversion.
Pyrazole Ring Construction
The 3-methyl-1H-pyrazol-5-yl subunit is synthesized via hydrazine cyclocondensation :
-
Hydrazine (1.1 equiv) reacts with ethyl acetoacetate (1.0 equiv) in refluxing toluene to form 3-methyl-1H-pyrazol-5-ol (yield: 85–90%).
-
N-Methylation using methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 50°C for 4 hours yields 3-methyl-1H-pyrazole (93% purity by HPLC).
Coupling and Functionalization
Thiazole-Pyrazole Coupling
The thiazole and pyrazole subunits are linked via Buchwald-Hartwig amination :
Catalytic system :
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Toluene, 110°C, 12 hours
This method achieves 65–70% yield with <5% dimerization byproducts. Alternatives like Ullmann coupling (CuI, 1,10-phenanthroline) show lower efficiency (45–50% yield).
Butanamide Installation
The final step involves amide coupling between the pyrazole-amine and butanoyl chloride:
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Pyridine (3.0 equiv) |
| Temperature | 0–5°C (ice bath) |
| Reaction time | 2 hours |
Quenching with aqueous NaHCO₃ and purification via silica gel chromatography (hexane:EtOAc = 3:1) yields the final product in 88% purity. Scaling to kilogram batches requires crystallization from ethanol/water (1:5 v/v) to achieve >99% HPLC purity.
Process Optimization and Troubleshooting
Solvent and Temperature Effects
Critical observations :
-
Ethanol increases thiazole cyclization rate but promotes ester hydrolysis in pyrazole precursors.
-
Dichloromethane minimizes side reactions during amide coupling but requires strict temperature control to prevent HCl evolution.
Table 1 : Solvent screening for amide coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 88 | 95 |
| THF | 72 | 89 |
| Acetonitrile | 65 | 82 |
Catalytic System Tuning
Replacing Pd(OAc)₂ with Pd₂(dba)₃ in coupling reactions improves turnover number (TON) from 12 to 18 but increases costs by 40%.
Analytical Characterization
Key spectroscopic data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃-pyrazole).
-
HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₄O₂S [M+H]⁺ 356.1305, found 356.1302.
X-ray crystallography confirms the Z-configuration of the amide bond and planar thiazole-pyrazole dihedral angle (8.7°).
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ microreactor systems for thiazole formation, reducing reaction time from 6 hours to 15 minutes with comparable yields (80%).
Green Chemistry Metrics
-
E-factor : 23 (traditional batch) vs. 8 (flow system)
-
PMI (Process Mass Intensity) : 45 vs. 18
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., bromine, chlorine), amines (e.g., methylamine, ethylamine)
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids
Reduction Products: Alcohols and amines
Substitution Products: Substituted derivatives with various functional groups
Scientific Research Applications
N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-Thiazole Hybrids with Varied Aryl Groups
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (Compound 41) Structure: Pyrazole-thiazole core with phenyl and acetamide groups. Key Difference: Shorter acetamide chain vs. butanamide in the target compound. Implications: Increased lipophilicity in the target compound may enhance membrane permeability but reduce solubility .
SI92 (N-[4-(Dimethylamino)Benzyl]-5-(4-Methoxyphenyl)-1H-Pyrazol-3-Amine) Structure: Pyrazole core with 4-methoxyphenyl and dimethylaminobenzyl groups. Key Difference: Lacks the thiazole ring and butanamide chain. Implications: The thiazole in the target compound may improve π-π stacking interactions with biological targets .
Butanamide Derivatives
N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Butanamide
- Structure : Butanamide linked to a piperidine-phenylethyl group.
- Key Difference : Piperidine ring instead of pyrazole-thiazole core.
- Implications : The heterocyclic core in the target compound may offer better binding specificity to kinase targets compared to piperidine-based analogs .
Thiazole-Containing Analogs
2-((4-((4-Methoxyphenyl)Amino)Pteridin-2-yl)Amino)Ethanol (Compound 12) Structure: Pteridine-thiazole hybrid with 4-methoxyphenyl and ethanolamine groups. Key Difference: Pteridine instead of pyrazole. Implications: Pyrazole’s smaller size may reduce steric hindrance in the target compound .
Physicochemical Properties
Biological Activity
N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a novel compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its antioxidant potential, antimicrobial activity, and interactions with biological targets.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of thiazole, pyrazole, and methoxyphenyl moieties. Its molecular formula is with a molar mass of approximately 421.47 g/mol. The structural formula can be represented as follows:
1. Antioxidant Activity
Recent studies have demonstrated that compounds containing thiazole and pyrazole rings exhibit notable antioxidant properties. For instance, a study utilizing the DPPH scavenging assay revealed that similar derivatives had IC50 values ranging from 4.67 μg/mL to over 45 μg/mL, indicating strong antioxidant potential for some compounds . This suggests that this compound may also possess significant antioxidant capabilities.
| Compound | IC50 (μg/mL) |
|---|---|
| Compound A | 4.67 |
| Compound B | 20.56 |
| Compound C | 45.32 |
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that similar thiazole and pyrazole derivatives show moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds suggests potential applications in treating infections caused by resistant bacteria .
3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes. For instance, studies on related compounds have shown strong inhibition of acetylcholinesterase (AChE), which is crucial for neuropharmacological applications .
Case Study 1: Antioxidant Evaluation
In a comparative study of several heterocyclic compounds, this compound was included in a series designed to assess antioxidant activities through DPPH assays. The results indicated that modifications in the molecular structure significantly influenced the antioxidant capacity.
Case Study 2: Antimicrobial Screening
A series of synthesized thiazole and pyrazole derivatives were tested against multiple bacterial strains. Among these, this compound exhibited promising antimicrobial activity comparable to established antibiotics.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and target proteins such as bovine serum albumin (BSA). These studies provide insights into binding affinities and potential mechanisms of action at the molecular level.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic protocols for N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide, and how can purity be ensured? A: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiazole core via coupling reactions. For example:
- Step 1: Condensation of 4-methoxyphenylthioamide with α-bromoketones to form the thiazole ring .
- Step 2: Subsequent cyclization with hydrazine derivatives to construct the pyrazole moiety .
- Step 3: Amidation with butanoyl chloride under anhydrous conditions.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .
Advanced: Optimizing Reaction Conditions
Q: How do solvent polarity and temperature influence the yield of the thiazole-pyrazole coupling step? A: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates, while elevated temperatures (80–100°C) drive cyclization. However, excessive heat can lead to decomposition. A balance is achieved using DMF at 85°C, yielding ~75–80% conversion (monitored by TLC). Catalysts like K₂CO₃ or Et₃N may stabilize reactive intermediates .
Basic Structural Characterization
Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A: Key methods include:
- ¹H/¹³C NMR: Assigns protons and carbons (e.g., methoxy singlet at δ 3.8 ppm, pyrazole C-H at δ 6.2 ppm) .
- FT-IR: Identifies amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Verifies molecular ion peak ([M+H]⁺) with <2 ppm error .
Advanced: Resolving Structural Ambiguities
Q: How can discrepancies in crystallographic vs. spectroscopic data (e.g., bond lengths in the thiazole ring) be reconciled? A: X-ray diffraction provides precise bond lengths but may reflect solid-state packing effects. Compare with computational models (DFT, B3LYP/6-31G*) to assess gas-phase geometry. For example, thiazole C-S bonds in XRD (1.74 Å) may differ from NMR-derived coupling constants due to environmental effects .
Basic Biological Screening
Q: What preliminary assays are used to evaluate this compound’s bioactivity? A: Initial screens include:
- Enzyme inhibition: Kinase or protease assays (IC₅₀ determination via fluorescence/colorimetry) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
- Solubility: Shake-flask method in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced: Mechanistic Studies
Q: How can researchers investigate the compound’s interaction with a target enzyme (e.g., COX-2) to resolve contradictory activity data? A: Use biophysical methods:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time .
- Molecular Dynamics (MD): Simulate ligand-enzyme interactions to identify key residues (e.g., His90 in COX-2) .
- Mutagenesis: Validate binding sites by comparing wild-type vs. mutant enzyme activity .
Data Contradiction Analysis
Q: How should researchers address conflicting solubility data reported in DMSO vs. aqueous buffers? A: Solubility varies with solvent polarity and pH. For DMSO:
- Issue: DMSO may form micelles, overestimating solubility.
- Resolution: Use nephelometry in PBS or simulate physiological conditions with surfactants (e.g., Tween-80) .
Advanced Derivative Design
Q: What strategies improve the metabolic stability of this compound while retaining activity? A: Rational modifications include:
- Bioisosteric replacement: Substitute the methoxy group with trifluoromethoxy (enhances metabolic resistance) .
- Prodrug approach: Introduce ester moieties cleaved by esterases in target tissues .
- Cyclization: Convert the butanamide chain into a lactam ring to reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
